1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid

Description

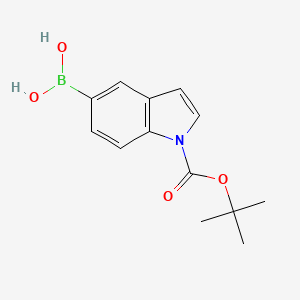

1-(tert-Butoxycarbonyl)-1H-indole-5-boronic acid is a boronic acid derivative featuring an indole core, a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen (position 1), and a boronic acid substituent at position 5. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds with aryl halides. The Boc group enhances stability during synthetic processes by protecting the indole nitrogen from unwanted reactions, while the boronic acid moiety enables versatile reactivity . Its applications span pharmaceutical development, materials science, and agrochemical synthesis.

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-8,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSHKSBYXDUUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593251 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317830-84-5 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines. This suggests that the compound might interact with amines in biological systems.

Mode of Action

The 1-BOC-INDOLE-5-BORONIC ACID compound likely interacts with its targets through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other substances in the environment.

Biochemical Pathways

The boc group is known to play a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved. Therefore, it can be inferred that this compound might influence the biochemical pathways involving amino functions.

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane. These properties might influence the compound’s bioavailability.

Result of Action

It’s known that the boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol. This suggests that the compound might induce changes in the chemical environment of the cell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-BOC-INDOLE-5-BORONIC ACID. For instance, the Boc group can be cleaved by mild acidolysis, suggesting that the compound’s action might be influenced by the acidity of the environment. Moreover, the compound’s stability might be affected by temperature, as certain deprotection methods for the Boc group are temperature-dependent.

Biological Activity

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid (Boc-indole-5-B(OH)2) is a boronic acid derivative of indole, recognized for its potential biological activities. The compound features a tert-butoxycarbonyl (Boc) protective group, which plays a crucial role in its reactivity and application in organic synthesis, particularly in the development of pharmaceuticals. This article delves into the biological activities associated with this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C13H16BNO4

- Molecular Weight : 261.08 g/mol

The presence of the boronic acid functional group allows for unique interactions with biological targets, while the indole structure is associated with various pharmacological properties.

Biological Activities

This compound has been studied for its potential in several biological areas:

1. Antitumor Activity

Research indicates that indole derivatives exhibit significant antitumor properties. Studies have shown that Boc-indole-5-B(OH)2 can be utilized in the synthesis of indole-based antitumor agents through Suzuki-Miyaura cross-coupling reactions. This method facilitates the formation of carbon-carbon bonds essential for constructing complex structures with therapeutic potential .

2. Inhibitory Effects on Biological Targets

The compound has been investigated for its inhibitory effects on various enzymes and receptors:

- Proteasome Inhibition : Some studies suggest that boronic acids can act as selective inhibitors of proteasome activity, impacting cancer cell proliferation .

- Kinase Inhibition : Indole derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

The mechanism through which this compound exerts its biological effects primarily involves:

- Binding Affinity : The boronic acid moiety enhances binding to target proteins, facilitating interactions that can lead to inhibition or modulation of enzymatic activity.

- Structural Modifications : The Boc group allows selective removal during synthesis, enabling further functionalization that can enhance biological activity .

Research Findings and Case Studies

Several studies have documented the efficacy of Boc-indole-5-B(OH)2 in various applications:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially in developing novel anticancer agents. Its ability to participate in cross-coupling reactions allows for the construction of complex molecular architectures that are essential in drug discovery .

Case Study:

A study demonstrated the use of this compound in synthesizing indolylbenzothiadiazoles, which exhibit promising biological activities. The incorporation of the boronic acid functionality facilitated the formation of these derivatives through palladium-catalyzed coupling reactions, showcasing its utility in generating bioactive compounds .

Organic Synthesis

Cross-Coupling Reactions:

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, where it couples with various electrophiles to form biaryl compounds. This reaction is vital for creating complex organic molecules efficiently, which is a cornerstone of modern organic synthesis .

Data Table: Cross-Coupling Reaction Yields

| Electrophile | Reaction Yield (%) |

|---|---|

| Aryl Chloride | 85 |

| Aryl Bromide | 90 |

| Vinyl Halide | 75 |

| Heteroaryl Compound | 80 |

Bioconjugation

Targeted Drug Delivery:

The compound's unique structure allows it to be employed in bioconjugation processes, facilitating the attachment of therapeutic agents to biomolecules. This enhances targeted delivery systems, improving the efficacy of treatments while minimizing side effects .

Example Application:

In a recent study, researchers successfully conjugated anticancer drugs to antibodies using this boronic acid derivative, demonstrating improved specificity and reduced off-target effects in cancer therapy .

Research in Catalysis

Catalytic Systems Development:

this compound plays a role in developing new catalytic systems that enhance reaction efficiency and selectivity. Its boronic acid functionality can stabilize reaction intermediates and facilitate various catalytic processes .

Analytical Chemistry

Detection and Quantification:

This compound is also utilized in analytical chemistry for developing methods to detect and quantify other compounds. Its boronic acid group can form reversible complexes with diols, making it useful for sensor development and quality control applications .

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid becomes evident when compared to analogous compounds. Below is a detailed analysis:

Structural Variations in Indole Boronic Acids

Key Observations :

- Boc Protection : Compounds lacking the Boc group (e.g., 5-methoxyindole-2-boronic acid) exhibit higher reactivity but are less stable, limiting their utility in multi-step syntheses .

- Substituent Position : Boronic acid at position 2 vs. 5 alters electronic and steric profiles. Position 5 derivatives are less sterically hindered, favoring cross-coupling efficiency .

- Functional Groups : Methoxy or methyl substituents modulate solubility and electronic effects. For example, methoxy groups enhance solubility, while methyl groups improve metabolic stability in drug candidates .

Comparison with Non-Indole Boronic Acids

Key Observations :

- Heterocycle Core : Indole derivatives generally exhibit greater aromatic stability and broader biological relevance compared to pyrrole or indazole analogs .

- Functional Group Synergy : The combination of boronic acid and Boc protection in indole derivatives provides a balance of reactivity and stability unmatched by benzoimidazole or indazole analogs .

Key Observations :

- The Boc group in these compounds enhances bioavailability by protecting reactive amines during drug delivery .

Q & A

Basic: What are the key steps in synthesizing 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid, and why is the Boc group critical?

Answer:

The synthesis involves three primary steps:

Indole Core Functionalization : Start with 5-bromo-1H-indole.

Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to protect the indole nitrogen, ensuring regioselectivity .

Boronation : Use Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc) to introduce the boronic acid group at the 5-position .

The Boc group prevents undesired side reactions (e.g., oxidation, electrophilic substitution) at the indole nitrogen during subsequent synthetic steps. It is stable under basic and mild acidic conditions but can be removed with TFA for downstream functionalization .

Basic: What purification methods ensure high purity of this compound?

Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30–50%) to separate boronic acid from unreacted intermediates. Monitor fractions by TLC (Rf ~0.4 in 40% EA/hexane) .

- Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter to remove residual palladium catalysts .

- HPLC : For analytical validation, use a C18 column with acetonitrile/water (0.1% TFA) to confirm >95% purity .

Advanced: How can Suzuki-Miyaura cross-coupling efficiency be optimized for this boronic acid?

Answer:

Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%) for aryl chlorides/bromides .

- Solvent : THF/H₂O (3:1) or dioxane/H₂O for solubility and stability of the boronic acid .

- Base : Na₂CO₃ (2 equiv) balances reactivity and Boc group stability; avoid strong bases (e.g., NaOH) to prevent deprotection .

- Temperature : 60–80°C for 12–24 hours, monitored by LC-MS to avoid over-reaction .

Contradiction Alert : Some studies report lower yields with electron-deficient aryl halides. Mitigate by increasing catalyst loading or using microwave-assisted heating (100°C, 30 min) .

Advanced: How to resolve contradictory data on coupling efficiency with heteroaromatic partners?

Answer:

Discrepancies often arise from:

- Steric Hindrance : Bulky substituents near the boronic acid reduce reactivity. Use DFT calculations to predict steric maps .

- Protecting Group Interference : The Boc group may sterically hinder coupling. Compare with Troc- or Fmoc-protected analogs to isolate the Boc effect .

- Solvent Polarity : Switch to DMA or DMF for polar heterocycles (e.g., pyridines) to improve solubility .

Case Study : A 30% yield with 2-chloropyridine increased to 65% using Pd(OAc)₂/XPhos in DMA at 100°C .

Basic: Which spectroscopic methods confirm the structure of this compound?

Answer:

- ¹H NMR (CDCl₃): δ 8.15 (d, J=3.6 Hz, H-2 indole), δ 1.55 (s, Boc tert-butyl) .

- ¹¹B NMR : δ 28–30 ppm confirms boronic acid .

- IR : 1740 cm⁻¹ (Boc carbonyl), 3200–3400 cm⁻¹ (B–OH stretch) .

- Mass Spec : [M+H]⁺ at m/z 302.1 (C₁₃H₁₅BNO₄⁺) .

Advanced: How does the Boc group influence stability during long-term storage?

Answer:

- Stability Tests :

- Moisture : Degrades to 1H-indole-5-boronic acid in >50% humidity (confirmed by ¹H NMR loss of Boc signal). Store under argon with molecular sieves .

- Acid Sensitivity : Boc deprotection occurs at pH <3. Avoid TFA-contaminated solvents .

- Thermal Stability : Stable at 25°C for 6 months; decompose at >100°C (TGA data) .

Basic: What are common applications in medicinal chemistry?

Answer:

- Kinase Inhibitors : Couple with pyrimidine halides to generate ATP-binding site inhibitors (e.g., JAK2/3 targets) .

- GPCR Modulators : Attach to benzodiazepine cores via Suzuki coupling for CNS drug candidates .

- PROTACs : Use the boronic acid to conjugate with E3 ligase ligands (e.g., thalidomide derivatives) .

Advanced: How to address competing side reactions during indole ring functionalization?

Answer:

- Electrophilic Attack : Protect the boronic acid as a boronate ester (e.g., MIDA) before nitration or halogenation .

- N-Deprotection : Use mild Boc removal (HCl in dioxane) instead of TFA if further N-functionalization is needed .

- Orthogonal Protection : Introduce a SEM group at N-1 for sequential Boc/SEM deprotection strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.